N~2~-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes an adamantyl group and a triazolo-pyrimidine scaffold. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N2-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, demonstrating a broad substrate scope and good functional group tolerance, resulting in high yields.
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of triazolo-pyrimidine derivatives under mild conditions, achieving yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of reusable catalysts like Schiff base zinc complexes suggest potential for industrial application. These methods are advantageous due to their efficiency, eco-friendliness, and the ability to produce high yields.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions are possible, but detailed conditions are not extensively covered in the literature.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive sites on the triazolo-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc complexes. Microwave irradiation is a frequently used condition for facilitating reactions, providing an efficient and eco-friendly approach .
Major Products Formed
The major products formed from these reactions are typically derivatives of the triazolo-pyrimidine scaffold, which retain the core structure while incorporating various functional groups introduced during the reactions.
Scientific Research Applications
N~2~-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of casein kinase 2 (CSNK2), a host kinase crucial for the replication of β-coronaviruses . The compound binds to the ATP-binding pocket of CSNK2, forming key hydrogen bonds with Lys68 and a water molecule, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine scaffold and exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally similar and are known for their antiviral activities, particularly against β-coronaviruses.
Cycloheptathiophene-3-carboxamide derivatives: These compounds have been repurposed for HIV-1 RNase H activity and share structural similarities with triazolo-pyrimidines.
Uniqueness
N~2~-(2-ADAMANTYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its adamantyl group, which enhances its stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in medicinal chemistry and material sciences.
Properties
IUPAC Name |
N-(2-adamantyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-15(14-19-16-17-2-1-3-21(16)20-14)18-13-11-5-9-4-10(7-11)8-12(13)6-9/h1-3,9-13H,4-8H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJWSLZBWVCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NN5C=CC=NC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.